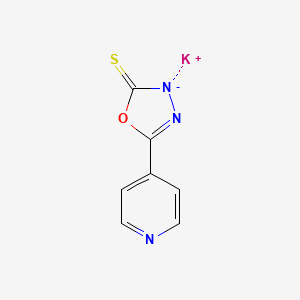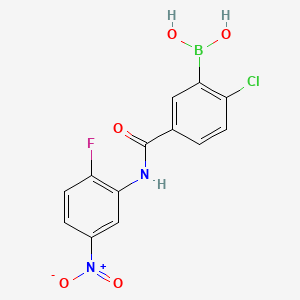
1-((tert-Butyldiphenylsilyl)oxy)-3-chloropropan-2-ol
描述
1-((tert-Butyldiphenylsilyl)oxy)-3-chloropropan-2-ol is a chemical compound characterized by its unique structure, which includes a tert-butyldiphenylsilyl group attached to a chloropropanol moiety
Synthetic Routes and Reaction Conditions:
Protection of Alcohols: The tert-butyldiphenylsilyl (TBDPS) group is often used as a protecting group for alcohols. The compound can be synthesized by reacting 3-chloropropan-2-ol with tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base such as imidazole.
Industrial Production Methods: On an industrial scale, the synthesis involves careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the chlorine atom.
Substitution: Substitution reactions can occur at the chloro or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Chloropropan-2-ol derivatives.
Substitution Products: Various substituted chloropropanol derivatives.
科学研究应用
Chemistry: The compound is used in organic synthesis as a protecting group for alcohols, particularly in carbohydrate chemistry.
Biology: It can be used in the study of biological molecules and their interactions.
Industry: Used in the production of various chemical intermediates and specialty chemicals.
作用机制
The compound exerts its effects through its ability to act as a protecting group for alcohols, preventing unwanted reactions at the hydroxyl group during chemical synthesis. The molecular targets and pathways involved include the selective protection of hydroxyl groups in complex molecules.
相似化合物的比较
tert-Butyldimethylsilyl (TBDMS) Group: Another commonly used protecting group for alcohols.
Trimethylsilyl (TMS) Group: A simpler silyl protecting group.
Uniqueness: 1-((tert-Butyldiphenylsilyl)oxy)-3-chloropropan-2-ol is unique due to its specific structure, which provides enhanced stability and selectivity compared to other silyl protecting groups.
This compound's versatility and stability make it a valuable tool in various scientific and industrial applications. Its unique properties and applications highlight its importance in the field of chemistry and beyond.
属性
IUPAC Name |
1-[tert-butyl(diphenyl)silyl]oxy-3-chloropropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClO2Si/c1-19(2,3)23(22-15-16(21)14-20,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,16,21H,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGKDONGRNVUPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(CCl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Z)-N'-hydroxy-4-(5-methyl-1H-benzo[d]imidazol-2-yl)benzimidamide](/img/structure/B8047713.png)













